

"N,N-dimethylhex-5-ynamide" literature review

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Compound of Interest

Compound Name: N,N-dimethylhex-5-ynamide

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N,N-dimethylhex-5-ynamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N,N-dimethylhex-5-ynamide**, a versatile ynamide building block for organic synthesis. This document details its chemical properties, synthesis, and characterization, offering valuable insights for its application in research and development, particularly in the construction of complex molecular architectures relevant to drug discovery.

Core Chemical Data

N,N-dimethylhex-5-ynamide is a terminal alkyne functionalized with a dimethylamide group. This structural motif imparts unique reactivity, making it a valuable synthon in a variety of chemical transformations.

Property	Value	Reference
CAS Number	35087-23-1	[1]
Molecular Formula	C ₈ H ₁₃ NO	[1]
Molecular Weight	139.19 g/mol	[1]
Appearance	Yellow Oil	[1]

Synthesis and Experimental Protocol



The synthesis of **N,N-dimethylhex-5-ynamide** is achieved through a two-step process starting from 5-hexynoic acid. The following protocol is adapted from the supporting information of a study by The Royal Society of Chemistry.[1]

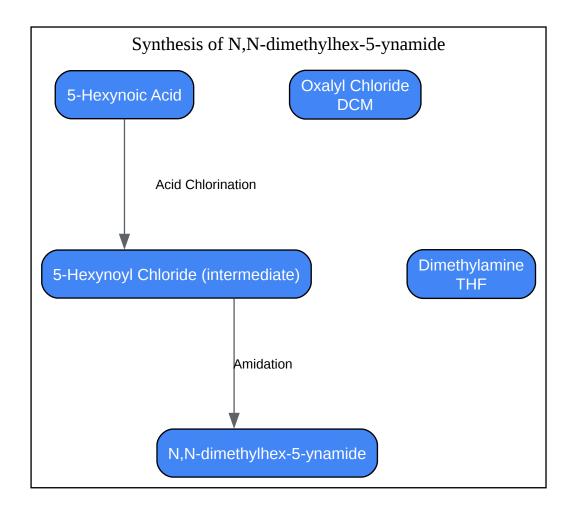
Step 1: Synthesis of 5-Hexynoyl Chloride

A flame-dried 500 mL round-bottom flask is purged with nitrogen and charged with 5-hexynoic acid (15.1 g, 135 mmol) and anhydrous dichloromethane (DCM, 300 mL). A solution of oxalyl chloride (17.4 g, 137 mmol) in anhydrous DCM (45 mL) is added dropwise over a period of 1.5 hours. The resulting solution is stirred for 21 hours under a nitrogen atmosphere.

Step 2: Amidation to N,N-dimethylhex-5-ynamide

The reaction mixture from Step 1 is cooled to 0°C and a solution of dimethylamine (2.0 M in THF, 270 mL, 540 mmol) is added dropwise over 2 hours. The reaction is allowed to warm to room temperature and stirred for an additional 20 hours. Excess dimethylamine is removed by bubbling nitrogen through the reaction mixture in a fume hood. Aqueous 5 M NaOH solution (20 mL) is then added slowly. The product is extracted with DCM (3 x 200 mL). The combined organic layers are dried over Na₂SO₄ and concentrated in vacuo to yield the product as a yellow oil (16.5 g, 118 mmol, 88% yield).[1]





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Synthesis workflow for N,N-dimethylhex-5-ynamide.

Spectroscopic and Analytical Data

The characterization of **N,N-dimethylhex-5-ynamide** has been reported with the following spectroscopic and analytical data.[1]



Analysis Type	Data	
¹ H NMR (CDCl ₃)	δ 3.03 (s, 3H), 2.95 (s, 3H), 2.46 (t, J = 7.4 Hz, 2H), 2.29 (td, J = 6.8 Hz, J = 2.7 Hz, 2H), 1.97 (t, J = 2.7 Hz, 1H), 1.87 (m, 2H)	
¹³ C NMR (CDCl ₃)	$\delta\ 172.4,\ 84.1,\ 69.0,\ 37.3,\ 35.5,\ 31.8,\ 23.9,\ 18.1$	
FT-IR (neat)	ũ 3291 (w), 3233 (w), 2940 (w), 2115 (w), 1636 (s), 1498 (m), 1456 (m), 1410 (m), 1399 (s), 1353 (w), 1335 (w), 1264 (m), 1217 (w), 1179 (w), 1141 (m), 1058 (w), 1045 (w), 1013 (w), 970 (w), 909 (w), 857 (w), 809 (w) cm ⁻¹	
ESI-MS (MeOH)	m/z = 162.09 [M+Na]+	
Calculated for C ₈ H ₁₃ NO: C, 69.03; H, 9. Elemental Analysis 10.06. Found: C, 68.79; H, 9.44; N, 10.2		

Reactivity and Applications

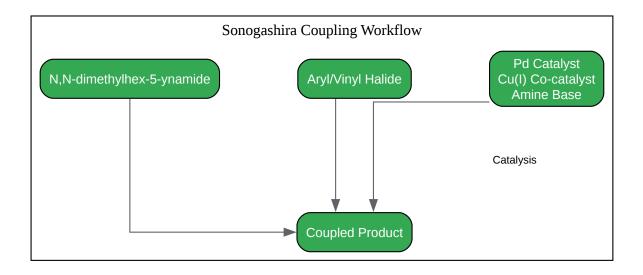
Ynamides are a class of compounds known for their versatility in organic synthesis. The electron-donating nitrogen atom adjacent to the alkyne moiety activates the triple bond, making it susceptible to a range of transformations. While specific applications of **N,N-dimethylhex-5-ynamide** are not extensively documented in the literature, its structure as a terminal ynamide suggests its utility in various reactions, including:

- Cycloaddition Reactions: Ynamides are excellent partners in [2+2], [3+2], and [4+2]
 cycloaddition reactions for the synthesis of various nitrogen-containing heterocyclic scaffolds.
- Metal-Catalyzed Cross-Coupling Reactions: As a terminal alkyne, it can participate in reactions like the Sonogashira, Suzuki, and Negishi couplings to form more complex carbon skeletons.
- Hydrofunctionalization Reactions: The activated triple bond can undergo hydroamination, hydroarylation, and other addition reactions.

A documented example of the utility of **N,N-dimethylhex-5-ynamide** is its use as a substrate in a Sonogashira coupling reaction.[1] This reaction is a powerful tool for the formation of carbon-



carbon bonds between a terminal alkyne and an aryl or vinyl halide.



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General workflow of a Sonogashira coupling reaction.

The reactivity of the ynamide functional group, coupled with the linear hexynyl chain, makes **N,N-dimethylhex-5-ynamide** a promising building block for the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. Its utility in constructing complex molecular architectures warrants further exploration by the scientific community.

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References

• 1. rsc.org [rsc.org]



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